molecular formula C16H22BrNO2 B8176530 tert-Butyl 3-bromo-2-methylbenzyl(cyclopropyl)carbamate

tert-Butyl 3-bromo-2-methylbenzyl(cyclopropyl)carbamate

Cat. No.: B8176530
M. Wt: 340.25 g/mol
InChI Key: WRJRHPNRFOVWHH-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-2-methylbenzyl(cyclopropyl)carbamate is an organic compound that features a tert-butyl group, a bromine atom, a methylbenzyl group, and a cyclopropylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-2-methylbenzyl(cyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the overall cost of production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-2-methylbenzyl(cyclopropyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiols, and ethers.

    Oxidation Reactions: Products include aldehydes and ketones.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

tert-Butyl 3-bromo-2-methylbenzyl(cyclopropyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-2-methylbenzyl(cyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to a decrease in the production of specific metabolites. The pathways involved may include inhibition of proteases or kinases, which are crucial for various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-bromo-2-methylbenzyl(cyclopropyl)carbamate is unique due to the presence of both a bromine atom and a cyclopropylcarbamate group. This combination imparts distinct reactivity and potential biological activity compared to other similar compounds. The presence of the methylbenzyl group also adds to its uniqueness by influencing its chemical and physical properties .

Properties

IUPAC Name

tert-butyl N-[(3-bromo-2-methylphenyl)methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO2/c1-11-12(6-5-7-14(11)17)10-18(13-8-9-13)15(19)20-16(2,3)4/h5-7,13H,8-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJRHPNRFOVWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)CN(C2CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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